2-(4-chlorophenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c19-14-3-5-16(6-4-14)23-13-18(21)20(12-17-2-1-11-24-17)15-7-9-22-10-8-15/h1-6,11,15H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOQWXYYFRXWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as copper oxide or cupric salts, and organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares key structural motifs with several acetamide derivatives (Table 1):
Key Observations :
- Thiophene Derivatives : Compounds with thiophen-2-yl groups (e.g., N-(4-Bromophenyl)-2-(2-thienyl)acetamide) demonstrate antimycobacterial activity, highlighting the role of thiophene in targeting microbial pathways .
- Oxan-4-yl vs. Morpholine : The oxan-4-yl group in the target compound may offer improved metabolic stability compared to morpholine-containing analogs (e.g., ), as tetrahydropyran rings are less prone to oxidation .
- Chlorophenoxy Substitution: The 4-chlorophenoxy moiety is a common feature in antitumor and antimicrobial agents, suggesting its utility in enhancing compound reactivity and target binding .
Insights :
- High-yield syntheses (e.g., 85% in ) often involve straightforward nucleophilic substitutions or cyclizations, whereas multi-step procedures (e.g., ) suffer from lower yields due to intermediate purifications.
Physicochemical and Pharmacokinetic Properties
- Solubility : The oxan-4-yl moiety may improve aqueous solubility relative to purely aromatic substituents (e.g., ’s coumarin derivatives), critical for oral bioavailability .
- Metabolic Stability: Chlorophenoxy groups reduce CYP450-mediated metabolism, as seen in ’s antimicrobial agents, extending half-life .
Critical Insights :
- Thiophene and chlorophenoxy groups synergize to enhance both antimicrobial and antitumor activities .
- Oxan-4-yl substitution offers a balance between solubility and metabolic stability, outperforming bulkier cyclic amines in pharmacokinetic profiles .
Contradictions :
- While thiophene derivatives excel in antimycobacterial activity (), they show variable efficacy in anticancer contexts, likely due to target specificity .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide is an emerging molecule in pharmaceutical research, particularly noted for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Chlorophenoxy group : Enhances lipophilicity and biological activity.
- Oxan-4-yl moiety : Provides structural stability and may influence metabolic pathways.
- Thiophen-2-yl group : Known for its role in various biological activities, including antimicrobial properties.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity :
-
Inhibition of Osteoclastogenesis :
- A related compound, 2-(4-chlorophenoxy)acetamide, was identified as a potent inhibitor of osteoclastogenesis. It altered mRNA expressions of osteoclast-specific markers and blocked the formation of mature osteoclasts .
- In vivo studies demonstrated that this compound could prevent ovariectomy-induced bone loss in animal models, suggesting potential applications in treating osteoporosis .
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Notably, certain derivatives exhibited strong AChE inhibition with IC50 values significantly lower than standard controls .
- These findings indicate potential use in treating conditions like Alzheimer's disease and other disorders related to enzyme dysregulation.
Study 1: Osteoclastogenesis Inhibition
A study conducted on C57BL/6 female mice demonstrated the effects of a derivative similar to this compound. Mice were subjected to ovariectomy to induce bone loss and treated with the compound. Results indicated a significant reduction in bone resorption markers and preservation of bone density compared to untreated controls .
Study 2: Antibacterial Efficacy
In another study focusing on the antibacterial properties, the compound was tested against five bacterial strains. The results showed that it exhibited a minimum inhibitory concentration (MIC) that was comparable or superior to established antibiotics, indicating its potential as a new antimicrobial agent .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
